molecular formula C25H36N4O4 B12298288 Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate

Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate

Cat. No.: B12298288
M. Wt: 456.6 g/mol
InChI Key: WACJYLWFWMBHBR-UHFFFAOYSA-N
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Description

Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-3-yl)methyl)piperidine-1-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[45]decan-3-yl)methyl)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often require the use of strong bases and protecting groups to ensure the selective formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Compared to other similar compounds, Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate stands out due to its unique spirocyclic structure. Similar compounds include:

Properties

Molecular Formula

C25H36N4O4

Molecular Weight

456.6 g/mol

IUPAC Name

tert-butyl 4-[(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl]piperidine-1-carboxylate

InChI

InChI=1S/C25H36N4O4/c1-24(2,3)33-23(32)28-13-9-20(10-14-28)18-29-21(30)25(26-22(29)31)11-15-27(16-12-25)17-19-7-5-4-6-8-19/h4-8,20H,9-18H2,1-3H3,(H,26,31)

InChI Key

WACJYLWFWMBHBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C(=O)C3(CCN(CC3)CC4=CC=CC=C4)NC2=O

Origin of Product

United States

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